ペルフルオロトリデカン酸

概要

説明

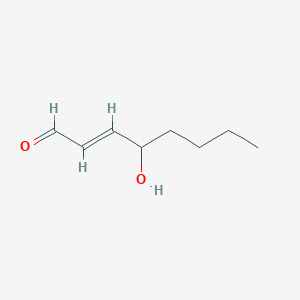

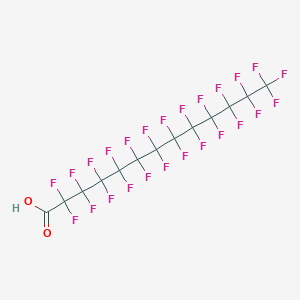

Perfluorotridecanoic acid is a perfluoroalkyl carboxylic acid with the chemical formula F₃C(CF₂)₁₁CO₂H. It is a member of the per- and polyfluoroalkyl substances (PFAS) family, known for their unique properties such as high thermal stability, hydrophobicity, and oleophobicity. These properties make perfluorotridecanoic acid valuable in various industrial applications, including as a surfactant and in the production of water and oil-repellent materials .

科学的研究の応用

Perfluorotridecanoic acid has several scientific research applications, including:

Chemistry: Used as a reference material in analytical chemistry for the calibration of instruments and validation of analytical methods.

Biology: Studied for its effects on biological systems, including its potential as an endocrine disruptor and its impact on cellular processes.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions and its biocompatibility.

Industry: Used in the production of water and oil-repellent coatings for textiles, paper, and other materials. .

作用機序

Target of Action

Perfluorotridecanoic acid (PFTrDA) is a perfluoroalkyl substance (PFAS) that primarily targets the liver . It has been shown to increase the expression of two cytochrome P450 enzymes, namely Cyp2B10 and 4A14 in mouse liver . In addition, it has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), a receptor that regulates lipid metabolism .

Mode of Action

PFTrDA interacts with its targets, leading to changes in the expression of certain enzymes and receptors. It increases the expression of Cyp2B10 and 4A14 enzymes in the liver, which are involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids . PFTrDA also activates PPARα, a key regulator of lipid metabolism . This interaction leads to changes in lipid metabolism, potentially affecting energy production and storage in the body.

Biochemical Pathways

The activation of PPARα by PFTrDA affects lipid metabolism, a crucial biochemical pathway for energy production and storage . PFTrDA has also been shown to inhibit peroxisomal β-oxidation, a crucial metabolic process for energy production from fatty acids . This inhibition is associated with DNA damage , indicating that PFTrDA can affect multiple biochemical pathways and processes.

Result of Action

The activation of PPARα and the increased expression of Cyp2B10 and 4A14 enzymes by PFTrDA can lead to changes in lipid metabolism and energy production . The inhibition of peroxisomal β-oxidation by PFTrDA is associated with DNA damage , which can lead to various cellular effects and potential health risks. PFTrDA has a relatively high toxicity and can promote tumor growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PFTrDA. For example, PFTrDA can be taken up by plants via contaminated water or soil, leading to exposure and accumulation of PFTrDA in humans and other organisms . Exposure is also possible via inhalation of indoor and outdoor air and ingestion of drinking water and food . Direct dermal contact with PFTrDA-containing products is the main route of exposure .

生化学分析

Biochemical Properties

Perfluorotridecanoic acid interacts at the molecular level with the interface between liquids and solids, facilitating the formation of a uniform and stable film . This interaction alters the intermolecular forces and promotes the formation of a continuous film, enhancing the wetting properties of liquids . This can be advantageous in various experimental procedures that require precise and controlled interactions between different substances .

Cellular Effects

Perfluorotridecanoic acid has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit fetal Leydig cell differentiation in rats after in utero exposure, mainly through increasing oxidative stress and inducing autophagy . It also affects the expression of mitochondrial-related genes and oxidative stress-related genes in larval fish .

Molecular Mechanism

At the molecular level, Perfluorotridecanoic acid interacts with the interface between liquids and solids, altering the intermolecular forces, and promoting the formation of a continuous film . Its mechanism of action involves enhancing the wetting properties of liquids .

Dosage Effects in Animal Models

In animal models, Perfluorotridecanoic acid has shown to have dosage-dependent effects. For example, in rats, a dosage of 10 mg/kg of Perfluorotridecanoic acid was found to decrease serum testosterone and luteinizing hormone levels .

準備方法

Synthetic Routes and Reaction Conditions

Perfluorotridecanoic acid can be synthesized through the electrochemical fluorination of tridecanoic acid. This process involves the use of anhydrous hydrogen fluoride as the fluorinating agent and an electric current to facilitate the replacement of hydrogen atoms with fluorine atoms. The reaction is typically carried out at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

In industrial settings, perfluorotridecanoic acid is produced using a similar electrochemical fluorination process. The reaction conditions are optimized to maximize yield and purity. The resulting product is then purified through distillation and recrystallization to remove any impurities and obtain a high-purity compound suitable for various applications .

化学反応の分析

Types of Reactions

Perfluorotridecanoic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, resulting in the formation of perfluorinated carboxylic acids with shorter carbon chains.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of perfluorinated alcohols.

Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of the carboxyl group with a sulfonic acid group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic conditions.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction is typically carried out under anhydrous conditions to prevent the decomposition of the reducing agent.

Substitution: Common reagents include sulfonating agents such as sulfur trioxide and chlorosulfonic acid. .

Major Products

Oxidation: Shorter-chain perfluorinated carboxylic acids.

Reduction: Perfluorinated alcohols.

Substitution: Perfluorinated sulfonic acids.

類似化合物との比較

Similar Compounds

- Perfluorodecanoic acid

- Perfluorotetradecanoic acid

- Perfluorooctanoic acid

- Perfluorononanoic acid

- Perfluoropentanoic acid

Uniqueness

Perfluorotridecanoic acid is unique among perfluoroalkyl carboxylic acids due to its specific chain length, which imparts distinct physical and chemical properties. Its longer carbon chain compared to perfluorooctanoic acid and perfluorononanoic acid results in higher thermal stability and hydrophobicity, making it particularly suitable for applications requiring extreme resistance to heat and water .

特性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-pentacosafluorotridecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13HF25O2/c14-2(15,1(39)40)3(16,17)4(18,19)5(20,21)6(22,23)7(24,25)8(26,27)9(28,29)10(30,31)11(32,33)12(34,35)13(36,37)38/h(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDGGZAZAYHXEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12F25COOH, C13HF25O2 | |

| Record name | Perfluoro-n-tridecanoic acid | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90868151 | |

| Record name | Perfluorotridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72629-94-8 | |

| Record name | Perfluorotridecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72629-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorotridecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072629948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorotridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentacosafluorotridecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How prevalent is PFTrDA in the environment?

A1: PFTrDA has been detected in various environmental matrices, including air, water, sediment, and biota. Its widespread occurrence is attributed to its persistence and ability to travel long distances through atmospheric transport. [, , , ]

Q2: What are the primary sources of PFTrDA exposure for humans and wildlife?

A2: Dietary intake, particularly of contaminated seafood, is considered a major exposure pathway for humans. [, ] Wildlife are exposed through similar dietary routes, with biomagnification leading to higher concentrations in apex predators. [, , , ]

Q3: Have temporal trends in PFTrDA levels been observed?

A3: While some studies indicate a leveling off or slight decline in PFTrDA concentrations in certain species, others show continued increases. [, , ] This suggests that the phase-out of some PFASs has not yet translated into consistent declines in PFTrDA levels.

Q4: How does PFTrDA interact with biological systems?

A4: PFTrDA exhibits high binding affinity for proteins, particularly serum albumin. [] Its long-chain structure allows it to integrate into cell membranes, potentially disrupting membrane fluidity and cellular processes. [, ]

Q5: What are the known endocrine-disrupting effects of PFTrDA?

A5: Studies have linked PFTrDA exposure to alterations in thyroid hormone levels in both animals and humans. [, , , , ] In zebrafish, PFTrDA has been shown to disrupt sex steroid hormone production and gene expression along the hypothalamus-pituitary-gonad (HPG) axis, potentially impacting reproduction. []

Q6: How does PFTrDA affect fetal development?

A6: In utero exposure to PFTrDA has been linked to reduced fetal weight, altered anogenital distance in male offspring, and inhibited Leydig cell differentiation, potentially impacting male reproductive development. [, ]

Q7: What are the potential links between PFTrDA and oxidative stress?

A7: Research suggests that PFTrDA exposure may induce oxidative stress, as evidenced by increased protein oxidative damage and decreased antioxidant defenses in exposed Arctic seabirds. []

Q8: What is the current understanding of PFTrDA's effects on neurodevelopment?

A8: While research is ongoing, some studies suggest a potential link between prenatal PFTrDA exposure and neurodevelopmental outcomes in children. [] Further investigation is needed to elucidate these relationships.

Q9: How is PFTrDA measured in environmental and biological samples?

A9: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common method for quantifying PFTrDA. [, ]

Q10: What are the future directions for PFTrDA research?

A10: Future research should focus on:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[4-(Acetyloxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one](/img/structure/B106073.png)

![(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B106078.png)